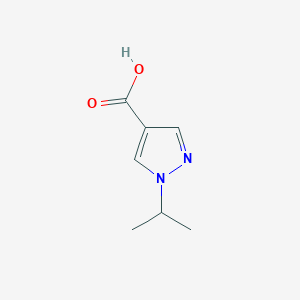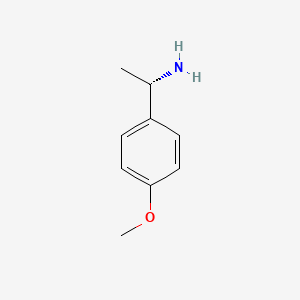![molecular formula C12H10N2OS B1349564 2-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]乙腈 CAS No. 301235-86-9](/img/structure/B1349564.png)
2-[4-(4-甲氧基苯基)-1,3-噻唑-2-基]乙腈
描述
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile is a heterocyclic compound featuring a thiazole ring substituted with a 4-methoxyphenyl group and an acetonitrile group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
科学研究应用
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activity due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
作用机制
- Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor effects .
Mode of Action
Pharmacokinetics (ADME)
生化分析
Biochemical Properties
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The thiazole ring in this compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways . For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing biochemical pathways. The interactions between 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile and these biomolecules are primarily based on the binding affinity of the thiazole ring to the active sites of the enzymes .
Cellular Effects
The effects of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the expression of genes involved in the oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species. Additionally, 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the metabolic flux and energy production within the cell .
Molecular Mechanism
At the molecular level, 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile exerts its effects through specific binding interactions with biomolecules. The thiazole ring in this compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, particularly genes involved in stress responses and metabolic pathways. The molecular mechanism of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile is thus characterized by its ability to modulate enzyme activity and gene expression through specific binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that prolonged exposure to 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant responses and modulating metabolic pathways . At high doses, it can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile is effective without being toxic .
Metabolic Pathways
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for oxidative stress responses and energy metabolism . This compound can influence metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites and overall metabolic activity . The involvement of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, where it can exert its biochemical effects . The transport and distribution of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile are crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it allows the compound to interact with specific biomolecules and exert its effects within the appropriate cellular context . The subcellular localization of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile thus plays a critical role in its biochemical and cellular functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile can be achieved through the Hantzsch thiazole synthesis. This method involves the reaction of thioamides with α-halocarbonyl compounds. For instance, the reaction between 4-methoxyphenylacetonitrile and α-bromoketones in the presence of a base such as triethylamine in acetonitrile yields the desired thiazole derivative .
Industrial Production Methods: Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
化学反应分析
Types of Reactions: 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the thiazole ring.
Reduction: Reducing agents like sodium borohydride can reduce the nitrile group to an amine.
Substitution: Halogenation reactions using N-bromosuccinimide can introduce bromine atoms into the thiazole ring.
Major Products:
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Amino-thiazole derivatives.
Substitution Products: Halogenated thiazole derivatives.
相似化合物的比较
- 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile
- 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile
- 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
Comparison:
属性
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-15-10-4-2-9(3-5-10)11-8-16-12(14-11)6-7-13/h2-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJHQECSHPIPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368155 | |
| Record name | 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301235-86-9 | |
| Record name | 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL)ACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1349482.png)


![4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1349489.png)




![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)





